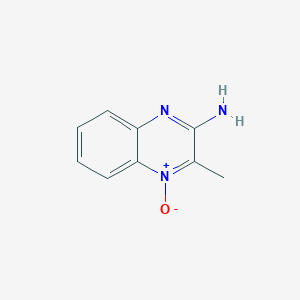
3-Methyl-2-quinoxalinamine 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-quinoxalinamine 4-oxide is a heterocyclic aromatic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline ring system with a methyl group at the 3-position, an amine group at the 2-position, and an oxide group at the 4-position. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-quinoxalinamine 4-oxide typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 2-nitroaniline with methylglyoxal under acidic conditions to form the quinoxaline ring, followed by reduction and oxidation steps to introduce the amine and oxide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
3-Methyl-2-quinoxalinamine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: 3-Methyl-2-quinoxalinamine.
Substitution: Various substituted quinoxalines depending on the reagents used.
科学的研究の応用
3-Methyl-2-quinoxalinamine 4-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its biological activity.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
作用機序
The mechanism of action of 3-Methyl-2-quinoxalinamine 4-oxide involves its interaction with various molecular targets. The amine and oxide groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or interfere with DNA replication, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound without the methyl, amine, and oxide groups.
2-Methylquinoxaline: Similar structure but lacks the amine and oxide groups.
Quinoxaline 1,4-dioxide: Contains two oxide groups at different positions.
Uniqueness
3-Methyl-2-quinoxalinamine 4-oxide is unique due to the presence of both an amine and an oxide group on the quinoxaline ring, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
特性
CAS番号 |
90564-83-3 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC名 |
3-methyl-4-oxidoquinoxalin-4-ium-2-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-9(10)11-7-4-2-3-5-8(7)12(6)13/h2-5H,1H3,(H2,10,11) |
InChIキー |
FNUSELWIQFQVGR-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C2=CC=CC=C2N=C1N)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


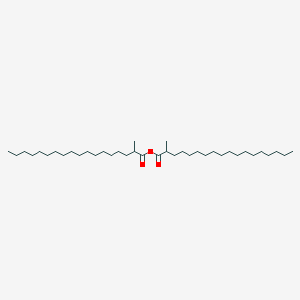
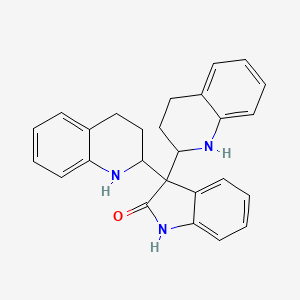
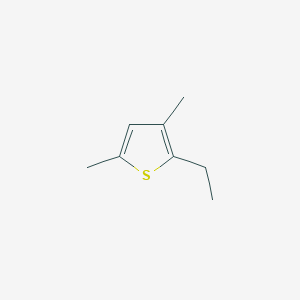
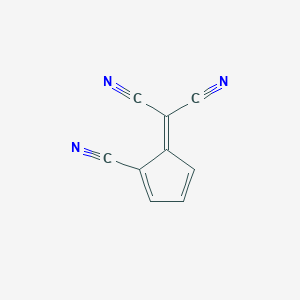
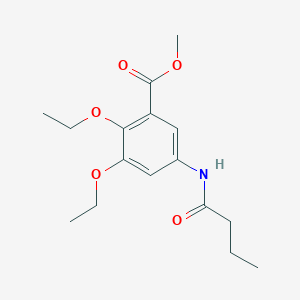
![4-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14353281.png)
![1-[4-(Dichloromethyl)phenyl]ethan-1-one](/img/structure/B14353293.png)
![{[(2,2-Diethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B14353300.png)
![2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14353304.png)
![N-[3-(Methylamino)phenyl]-2-phenylacetamide](/img/structure/B14353306.png)
![Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester](/img/structure/B14353319.png)

![1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene](/img/structure/B14353329.png)

